molecular formula C9H9N3S B8036423 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene

8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene

Número de catálogo: B8036423
Peso molecular: 191.26 g/mol
Clave InChI: QOLHDAJYVSKPBO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its fused ring structure, which includes a pyrido, thieno, and pyrimidine moiety. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and thieno derivatives under specific conditions. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis can yield the desired compound . Another method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound interacts with DNA and inhibits topoisomerase activity.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a specific derivative led to a 70% reduction in tumor size in xenograft models of breast cancer .
Compound DerivativeIC50 (µM)Cancer Type
Derivative A5.2Breast Cancer
Derivative B3.8Lung Cancer
Derivative C4.5Colon Cancer

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its effectiveness against various bacterial strains makes it a candidate for developing new antibiotics.

  • Study Findings : Research conducted by the International Journal of Antimicrobial Agents found that the compound exhibited strong activity against Staphylococcus aureus and Escherichia coli .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Photonic Materials

This compound's unique electronic properties make it suitable for applications in photonic materials.

  • Research Insight : A study published in Advanced Materials highlighted the compound's potential in creating organic light-emitting diodes (OLEDs). The compound's ability to emit light at specific wavelengths allows for its use in display technologies .
PropertyValue
Emission Wavelength550 nm
Quantum Efficiency20%

Mecanismo De Acción

The mechanism of action of 5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, thereby modulating various signaling pathways. For instance, it acts as a selective inhibitor of PI3Kδ, a key enzyme involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Similar Compounds

  • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • 2-Pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine

Uniqueness

What sets 5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine apart from similar compounds is its unique fused ring structure, which provides distinct electronic and steric properties. This uniqueness allows it to interact with a different set of biological targets, making it a versatile scaffold for drug discovery and development.

Actividad Biológica

The compound 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O2SC_{18}H_{19}N_3O_2S with a molecular weight of approximately 329.43 g/mol. The structure features a tricyclic core with multiple functional groups that may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of triazatricyclo compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro studies have shown that derivatives of the compound exhibit varying degrees of cytotoxicity against cancer cell lines such as HEPG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The EC50 values for some derivatives have been reported as low as 10 μM, indicating potent activity against these cell lines .
CompoundCell LineEC50 (μM)Reference
Compound AHEPG210.28
Compound BMCF-70.28
Compound CA5498.107

The mechanisms by which 8-thia-4,6,11-triazatricyclo compounds exert their anticancer effects are still under investigation but may involve:

  • Inhibition of Kinases : Some studies suggest that these compounds may inhibit focal adhesion kinase (FAK), which is crucial in cancer cell proliferation and survival .
  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells by activating caspases involved in the apoptotic pathway .

Study on Anticancer Activity

A notable study conducted by Sun et al. synthesized several derivatives of triazatricyclo compounds and evaluated their anticancer activity against multiple cell lines. The results demonstrated that specific structural modifications significantly enhanced the anticancer properties of these compounds.

  • Findings : The study highlighted that introducing specific substituents at various positions on the tricyclic structure could lead to improved cytotoxicity and selectivity towards cancer cells .

Comparative Analysis with Other Compounds

Comparative studies have also been conducted to evaluate the activity of 8-thia-4,6,11-triazatricyclo against other well-known anticancer agents like doxorubicin.

CompoundCell LineIC50 (μM)Comparison AgentIC50 (μM)
Triazatricyclo DerivativeHEPG28.107Doxorubicin0.877
Triazatricyclo DerivativeMCF-70.28Doxorubicin0.52

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any potential therapeutic applications. Preliminary safety data indicate that exposure may lead to irritation upon contact with skin or eyes and respiratory issues if inhaled . Long-term toxicity studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what are their respective yields and limitations?

  • Methodological Answer : Begin with tetrachloromonospirocyclotriphosphazene precursors in tetrahydrofuran (THF) solvent. React with carbazolyldiamines in the presence of triethylamine to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC). Purify using column chromatography, with yields dependent on substituent steric effects and reaction duration (typically 3 days at room temperature). Post-synthesis, characterize intermediates via 1^1H NMR and mass spectrometry to confirm purity .

Q. How can X-ray crystallography determine the molecular structure of this compound?

  • Methodological Answer : Grow single crystals via slow solvent evaporation. Collect diffraction data at 293 K using a high-resolution X-ray diffractometer. Refine structural parameters (e.g., bond lengths, angles) using software like SHELX or OLEX2, ensuring an R factor ≤ 0.035 for accuracy. Cross-validate with density functional theory (DFT) calculations to resolve ambiguities in electron density maps .

Q. What computational tools are effective for predicting the compound’s electronic properties?

  • Methodological Answer : Use Gaussian or ORCA software to perform DFT calculations at the B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Compare results with experimental UV-Vis spectra to validate computational models. Adjust basis sets or solvent parameters (e.g., polarizable continuum models) to improve accuracy .

Q. How can researchers access reliable structural data for this compound?

  • Methodological Answer : Query PubChem (CID: [insert if available]) for canonical SMILES, InChI keys, and crystallographic data. Cross-reference with peer-reviewed publications to ensure consistency. For ambiguous entries, validate via experimental techniques like IR spectroscopy or mass spectrometry .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer : Employ column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients. For polar byproducts, use membrane separation technologies (e.g., nanofiltration) to enhance purity. Confirm separation efficiency via high-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions be resolved?

  • Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) on chemical shifts. Perform variable-temperature NMR to detect tautomerism or dynamic processes. Use ab initio molecular dynamics (AIMD) simulations to model solvent interactions. Cross-correlate with X-ray data to confirm static vs. dynamic structural features .

Q. What strategies optimize reaction conditions for stereochemical control during synthesis?

  • Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived ligands) in asymmetric synthesis. Use process simulation tools (Aspen Plus or COMSOL) to model temperature and pressure effects on enantiomeric excess (ee). Validate via circular dichroism (CD) spectroscopy or chiral HPLC .

Q. How can metabolic stability studies be designed to assess this compound’s pharmacokinetics?

  • Methodological Answer : Conduct in vitro assays using liver microsomes or hepatocytes. Quantify metabolite formation via LC-MS/MS. Compare with computational predictions (e.g., CYP450 docking simulations using AutoDock Vina). Adjust substituents (e.g., methyl groups) to block metabolic hotspots identified in silico .

Q. What advanced techniques elucidate reaction intermediates in the compound’s synthesis?

  • Methodological Answer : Use stopped-flow IR or time-resolved mass spectrometry to capture transient species. Perform kinetic isotope effect (KIE) studies to identify rate-determining steps. Pair with DFT-based transition-state modeling to map reaction pathways .

Q. How can process control systems improve scalability while maintaining purity?

  • Methodological Answer : Implement real-time monitoring via inline Fourier-transform infrared (FTIR) spectroscopy. Optimize membrane separation parameters (e.g., pore size, flux rate) using factorial design experiments. Validate scalability in pilot-scale reactors with automated feedback loops to adjust flow rates and temperatures .

Propiedades

IUPAC Name

8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-2-10-4-8-6(1)7-3-11-5-12-9(7)13-8/h3,5,10H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLHDAJYVSKPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=CN=CN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.